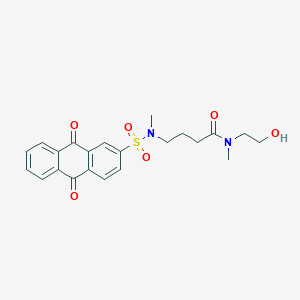

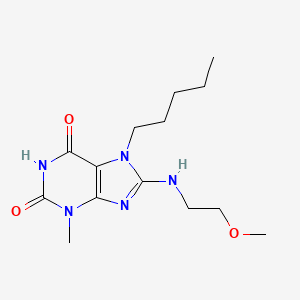

![molecular formula C13H19NO6S B2381307 4-[bis(2-methoxyethyl)sulfamoyl]benzoic Acid CAS No. 328038-28-4](/img/structure/B2381307.png)

4-[bis(2-methoxyethyl)sulfamoyl]benzoic Acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-[bis(2-methoxyethyl)sulfamoyl]benzoic Acid, also known as 4- (N,N-bis (2-methoxyethyl)sulfamoyl)benzoic acid, is a chemical compound with the molecular formula C13H19NO6S . It has a molecular weight of 317.36 .

Molecular Structure Analysis

The molecule contains a total of 40 bonds. There are 21 non-H bonds, 9 multiple bonds, 9 rotatable bonds, 3 double bonds, 6 aromatic bonds, 1 six-membered ring, 1 carboxylic acid (aromatic), 1 hydroxyl group, 2 ethers (aliphatic), and 1 sulfonamide (thio-/dithio-) .Physical And Chemical Properties Analysis

4-[bis(2-methoxyethyl)sulfamoyl]benzoic Acid is a solid at room temperature .Aplicaciones Científicas De Investigación

Toxicity Assessment

A study by Gorokhova et al. (2020) focused on the toxic properties of various benzoic acid derivatives, including 2-methoxy-5-sulfamoylbenzoic acids, when administered orally to rats. The research found significant increases in urea concentration and aminotransferase activity, indicating the toxic nature of these compounds, predominantly affecting the hepatorenal system. This study provides insight into the potential toxicological aspects of benzoic acid derivatives in scientific research (Gorokhova, Mikhailova, Ulanova, & Yadykina, 2020).

Chemical Synthesis and Modification

Research by Dmowski and Piasecka-Maciejewska (1998) demonstrates the chemical synthesis and modification processes involving benzoic acid derivatives. This includes the transformation of 2,6-bis(trifluoromethyl)benzoic acid into various other forms, showcasing the versatility and significance of benzoic acid derivatives in chemical synthesis and research (Dmowski & Piasecka-Maciejewska, 1998).

Anti-Leishmanial Activity

A study by Andrews et al. (2011) investigated the anti-Leishmanial activity of bismuth(III) complexes with benzoic acids, including o-methoxybenzoic acid. This research highlights the potential use of benzoic acid derivatives in the development of treatments against parasitic infections (Andrews, Frank, Junk, Kedzierski, Kumar, & Maclellan, 2011).

Nanofiltration Membrane Development

Liu et al. (2012) explored the use of sulfonated benzoic acid derivatives in creating novel thin-film composite nanofiltration membranes. This research is significant for water treatment and purification, showcasing the application of benzoic acid derivatives in environmental science (Liu, Zhang, Zhou, Ren, Geng, Luan, & Wang, 2012).

Propiedades

IUPAC Name |

4-[bis(2-methoxyethyl)sulfamoyl]benzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19NO6S/c1-19-9-7-14(8-10-20-2)21(17,18)12-5-3-11(4-6-12)13(15)16/h3-6H,7-10H2,1-2H3,(H,15,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUBAFUGQTVAQJR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCN(CCOC)S(=O)(=O)C1=CC=C(C=C1)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19NO6S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.36 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-[bis(2-methoxyethyl)sulfamoyl]benzoic Acid | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

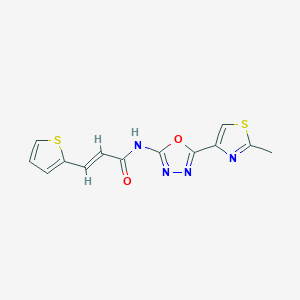

![3-chloro-N-[3-cyano-1-(2-furylmethyl)-4,5-dimethyl-1H-pyrrol-2-yl]propanamide](/img/structure/B2381224.png)

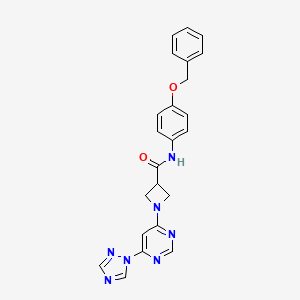

![2-(2,5-dioxopyrrolidin-1-yl)-N-(13-oxo-6,7,7a,8,9,10,11,13-octahydrobenzo[b]pyrido[1,2-e][1,5]oxazocin-2-yl)acetamide](/img/structure/B2381225.png)

![4-(9-Chloro-1'-methyl-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidin]-2-yl)-2-methoxyphenol](/img/structure/B2381234.png)

![2-[2-(Hydroxymethyl)pyrrolidin-1-yl]pyridine-4-carboxylic acid](/img/structure/B2381240.png)

![(5Z)-3-(4-methoxyphenyl)-2-sulfanylidene-5-[(3,4,5-trimethoxyphenyl)methylidene]-1,3-thiazolidin-4-one](/img/structure/B2381241.png)

![2-(Benzo[d][1,3]dioxol-5-yl)-1-(4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carbonyl)piperazin-1-yl)ethanone](/img/structure/B2381242.png)

![2-[1-[(3-methylphenyl)methyl]indol-3-yl]sulfanyl-N-naphthalen-1-ylacetamide](/img/structure/B2381246.png)